![molecular formula C10H7ClF6N2O B2488390 N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide CAS No. 2059280-20-3](/img/structure/B2488390.png)

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related fluorinated compounds involves strategies such as monofluoromethylation, which is crucial for modifying molecules' properties in synthetic medical chemistry. Monofluoromethyl groups are versatile, altering molecules' activity, stability, and pharmacokinetic properties. Techniques include direct monofluoromethylation and assembling structures from CH2F-containing substrates, applicable to a wide range of heterocycles (Moskalik, 2023).

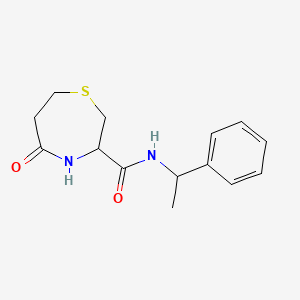

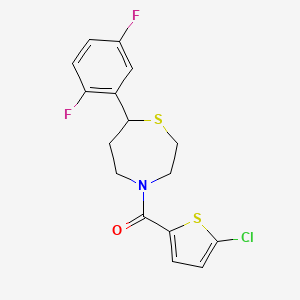

Molecular Structure Analysis

The molecular structure of compounds like N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide is influenced by the presence of fluorine. Fluorine atoms contribute significantly to the physical and chemical properties due to their electron-withdrawing nature, affecting lipophilicity, acidity, and hydrogen bonding capabilities. The synthesis and study of heterocycles containing N-trifluoromethyl motifs highlight the importance of such groups in pharmaceutical and agrochemical industries (Lei et al., 2023).

Chemical Reactions and Properties

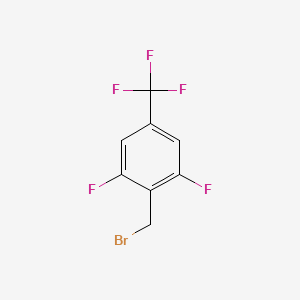

Chemical reactions involving fluorinated compounds often leverage the reactivity of fluorine-containing reagents, such as trifluoromethanesulfonyl chloride (CF3SO2Cl), to form bonds with carbon, sulfur, and other elements. These reactions can be tailored to produce a variety of functional groups, illustrating the compound's versatility (Chachignon et al., 2017).

Physical Properties Analysis

The physical properties of this compound, and similar compounds, are significantly influenced by their fluorinated groups. Fluorination increases density and lowers sensitivity, contributing to excellent thermal stability and energetic performance. Such characteristics are crucial for materials designed for high-energy applications (Guo et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are impacted by the trifluoromethyl and pyridinyl groups. Trifluoromethyl groups enhance the molecule's electron-withdrawing ability, affecting its reactivity with nucleophiles and electrophiles. The pyridinyl group contributes to the compound's ability to participate in a variety of chemical reactions, offering pathways for further functionalization and application in synthesis (Kazakova & Vasilyev, 2017).

Scientific Research Applications

Synthesis and Chemical Reactions

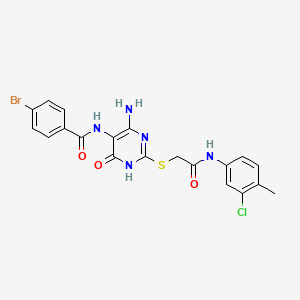

Synthesis of Pyrrole Derivatives : The compound plays a role in the synthesis of various pyrrole derivatives. Research demonstrates efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds, showcasing the utility of N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide in the creation of new pyrrole systems from accessible materials (Dawadi & Lugtenburg, 2011).

Development of Antiallergic Agents : This compound is also involved in the development of novel antiallergic compounds. A study describes the preparation of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides as potential antiallergic agents, indicating its use in medical chemistry for creating more effective treatments (Menciu et al., 1999).

Synthesis of Nicotinic Acid Derivatives : Research has shown its application in the synthesis of novel RF-containing nicotinic acid derivatives. This indicates its importance in the synthesis of complex organic compounds with potential pharmacological applications (Sosnovskikh, Irgashev & Kodess, 2008).

Applications in Organic Chemistry and Drug Design

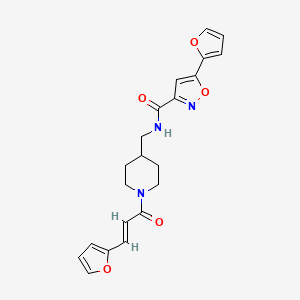

Glycine Transporter Inhibitor Identification : The compound has been identified as part of the structure in potent and orally available glycine transporter 1 inhibitors. This highlights its potential in the design and development of new therapeutic agents, particularly in the field of neuroscience and pharmacology (Yamamoto et al., 2016).

Fungicide Formulation : It is a component in the formulation of fungicides like fluazinam, emphasizing its relevance in agriculture and pest control. Such applications are crucial in enhancing crop protection strategies (Jeon, Kim, Lee & Kim, 2013).

Electrophilic Fluorinating Agent : The compound is used in the preparation of perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a new site-selective electrophilic fluorinating agent. This usage is significant in organic synthesis, particularly in introducing fluorine atoms into organic molecules (Banks, Besheesh & Tsiliopoulos, 1996).

Safety and Hazards

Mechanism of Action

Target of Action

It’s suggested that compounds with similar structures have been found to interact withcalcitonin gene-related peptide (CGRP) receptors . These receptors play a crucial role in transmitting pain signals in the nervous system .

Mode of Action

It’s suggested that the compound might act as anantagonist to the CGRP receptors . This means it could potentially block the action of CGRP, thereby inhibiting the transmission of pain signals .

Biochemical Pathways

Given its potential role as a cgrp receptor antagonist, it might be involved in modulating thepain signaling pathway .

Result of Action

If it acts as a cgrp receptor antagonist, it could potentiallyreduce pain by blocking the transmission of pain signals .

properties

IUPAC Name |

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF6N2O/c11-6-3-5(9(12,13)14)4-19-7(6)1-2-18-8(20)10(15,16)17/h3-4H,1-2H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNVSXPGUGFMQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CCNC(=O)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2488308.png)

![{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2488311.png)

![[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2488313.png)

![methyl 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-carboxylate](/img/structure/B2488314.png)

![2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline](/img/structure/B2488320.png)

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2488323.png)

![2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2488324.png)

![4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2488329.png)